6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 2-fluorobenzoate
CAS No.:
Cat. No.: VC8572651
Molecular Formula: C25H19FO5
Molecular Weight: 418.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H19FO5 |
|---|---|
| Molecular Weight | 418.4 g/mol |
| IUPAC Name | [6-(4-methoxyphenyl)-1,3-dimethyl-8-oxocyclohepta[c]furan-4-yl] 2-fluorobenzoate |
| Standard InChI | InChI=1S/C25H19FO5/c1-14-23-21(27)12-17(16-8-10-18(29-3)11-9-16)13-22(24(23)15(2)30-14)31-25(28)19-6-4-5-7-20(19)26/h4-13H,1-3H3 |
| Standard InChI Key | JIOQWWIETXYSEK-UHFFFAOYSA-N |
| SMILES | CC1=C2C(=CC(=CC(=O)C2=C(O1)C)C3=CC=C(C=C3)OC)OC(=O)C4=CC=CC=C4F |
| Canonical SMILES | CC1=C2C(=CC(=CC(=O)C2=C(O1)C)C3=CC=C(C=C3)OC)OC(=O)C4=CC=CC=C4F |
Introduction
The compound 6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 2-fluorobenzoate is a complex organic molecule belonging to the class of cycloheptafurans. These compounds are characterized by a furan ring fused with a cycloheptane ring, which contributes to their unique chemical properties and potential applications in medicinal chemistry. The presence of substituents like methoxy and fluorobenzoate groups suggests its utility as a scaffold for drug development.
Synthesis and Characterization
The synthesis of 6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 2-fluorobenzoate likely involves multi-step reactions similar to those used for its chlorobenzoate counterpart. Techniques such as refluxing in solvents like ethanol or DMSO, with catalysts to enhance reaction rates, are common. Characterization methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for confirming the structure and purity of the synthesized compound.
Potential Applications
Compounds within the cycloheptafuran class have shown diverse biological activities, including anti-inflammatory and anticancer effects, suggesting potential applications in drug development. The specific biological activity of 6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 2-fluorobenzoate would depend on its interactions with biological targets at the molecular level.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume